molecular formula C14H15FN2O4S B2368849 1-(1-((2-Fluorobenzyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione CAS No. 2309189-64-6

1-(1-((2-Fluorobenzyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione

Cat. No.: B2368849
CAS No.: 2309189-64-6
M. Wt: 326.34
InChI Key: UFLXAAPPWHCIKY-UHFFFAOYSA-N
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Description

1-(1-((2-Fluorobenzyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione is a synthetically designed organic compound intended for research applications. This molecule features a pyrrolidine-2,5-dione (succinimide) core linked to an azetidine ring, which is functionalized with a (2-fluorobenzyl)sulfonyl group. This specific structural motif is consistent with that of hybrid compounds investigated for their potential in central nervous system (CNS) drug discovery . Compounds incorporating the pyrrolidine-2,5-dione scaffold have demonstrated significant research value in preclinical studies for neurological conditions. Structurally similar molecules have shown promising broad-spectrum activity in models of epilepsy and neuropathic pain . The plausible mechanism of action for such compounds often involves interaction with neuronal voltage-sensitive sodium channels, which is a recognized target for anticonvulsant and analgesic agents . Furthermore, both azetidinone and succinimide derivatives are recognized for their diverse biological profiles and are frequently explored in medicinal chemistry for their potential as enzyme inhibitors or for other therapeutic targets . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[1-[(2-fluorophenyl)methylsulfonyl]azetidin-3-yl]pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O4S/c15-12-4-2-1-3-10(12)9-22(20,21)16-7-11(8-16)17-13(18)5-6-14(17)19/h1-4,11H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLXAAPPWHCIKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2CN(C2)S(=O)(=O)CC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-((2-Fluorobenzyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactionsThe final step involves the formation of the pyrrolidine-2,5-dione moiety through cyclization reactions under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(1-((2-Fluorobenzyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Mechanism of Action

The mechanism of action of 1-(1-((2-Fluorobenzyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to alterations in cellular pathways and biological processes .

Biological Activity

1-(1-((2-Fluorobenzyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione is a complex organic compound that belongs to the class of sulfonamides. Its unique structural features, including an azetidine ring and a sulfonyl group, suggest significant potential for diverse biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H19FN4O3SC_{19}H_{19}FN_{4}O_{3}S, with a molecular weight of approximately 402.44 g/mol. The compound exhibits the following properties:

PropertyValue/Description
Molecular Weight402.44 g/mol
SolubilitySoluble in organic solvents; limited in water
StabilitySensitive to moisture; store in dry conditions

These properties influence its formulation and potential applications in drug development.

The biological activity of this compound is likely multifaceted due to its complex structure. Preliminary studies suggest that the sulfonamide group may interact with various biological targets, potentially leading to inhibition of specific enzymes or pathways involved in disease processes.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes related to cancer proliferation or metabolic pathways.
  • Cellular Uptake : Its structure may enhance cellular permeability, facilitating uptake into target cells.
  • Interaction with Receptors : The presence of the fluorobenzene moiety could enhance lipophilicity, improving interaction with lipid membranes and receptors.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Antitumor Activity

Studies have shown that related compounds can inhibit the proliferation of cancer cells by targeting specific pathways. For instance, compounds with similar structural features have been reported to effectively inhibit growth in various cancer cell lines by inducing apoptosis and cell cycle arrest .

Antimicrobial Properties

The sulfonamide group is known for its antimicrobial properties. This compound's potential as an antimicrobial agent could be explored further through in vitro studies against a range of pathogens.

Case Studies

  • Anticancer Activity : A study on the structural analogs demonstrated that modifications in the azetidine ring significantly enhance cytotoxicity against human tumor cell lines . The mechanism was linked to the inhibition of folate metabolism.
  • Pharmacokinetics : Research on similar sulfonamide compounds has indicated favorable pharmacokinetic profiles, including good absorption and distribution characteristics due to their lipophilic nature.
  • In Vivo Studies : Preliminary animal studies suggest that derivatives may exhibit significant antitumor effects with acceptable toxicity profiles, warranting further investigation into their therapeutic potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several pyrrolidine-2,5-dione derivatives reported in the literature. Below is a detailed comparison based on substituent variations, synthetic routes, and biological activities:

Table 1: Structural and Functional Comparison of Pyrrolidine-2,5-dione Derivatives

Compound Name Key Substituents Biological Activity Synthesis Highlights Reference
1-(4-Acetylphenyl)-3-(4-bromophenyloxy)pyrrolidine-2,5-dione 4-Acetylphenyl, 4-bromophenyloxy GABA-transaminase inhibition (IC₅₀ = 100.5 ± 5.2 µM) Michael addition catalyzed by cellulose sulfuric acid
1-(Phenyl)-3-(triazol-3-ylsulfanyl)pyrrolidine-2,5-dione derivatives Phenyl, triazole-thiol Antibacterial/antifungal activity (4-H > 4-Cl > 4-Br substituent trend) Nucleophilic substitution reactions
3-(1H-Indol-3-yl)pyrrolidine-2,5-dione derivatives Indole, bromoalkyl chains Anticancer potential (screened against leukemia cell lines) Alkylation of indole intermediates with bromoalkyl-pyrrolidine-diones
1-(5-Chloro-2-methoxyphenyl)-3-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]pyrrolidine-2,5-dione Chloro-methoxyphenyl, fluorophenyl-sulfonylpiperazine Unspecified (structural analog for kinase inhibition studies) Multi-step coupling via sulfonylation and piperazine incorporation
Target compound: 1-(1-((2-Fluorobenzyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione 2-Fluorobenzyl-sulfonyl-azetidine Hypothesized protease or kinase inhibition (based on sulfonyl-azetidine pharmacophores) Likely involves azetidine sulfonylation and succinimide coupling

Key Findings from Comparative Analysis

Substituent Impact on Bioactivity: Electron-withdrawing groups (e.g., 4-Br in ) enhance enzyme inhibition, while hydrophobic substituents (e.g., indole in ) improve membrane permeability for anticancer activity. The 2-fluorobenzyl sulfonyl group in the target compound may enhance metabolic stability and target binding compared to non-fluorinated analogs, as seen in fluorinated kinase inhibitors .

Synthetic Methodologies :

  • Bromoalkylation (e.g., 1,4-dibromobutane in ) is a common strategy for introducing flexible linkers, facilitating subsequent functionalization.
  • Sulfonylation reactions (e.g., 2-fluorobenzyl sulfonyl in the target compound) are critical for introducing steric bulk and hydrogen-bonding motifs, as demonstrated in sulfonamide-based drug design .

Biological Activity Gaps :

  • Unlike derivatives in and , the target compound lacks direct biological data in the provided evidence. Its pharmacological profile must be inferred from structurally related molecules, such as fluorophenyl-sulfonylpiperazine derivatives with kinase affinity .

Research Implications and Limitations

  • Weaknesses : Absence of experimental data (e.g., IC₅₀ values, toxicity profiles) limits actionable conclusions.
  • Future Directions : Prioritize in vitro screening for enzyme inhibition (e.g., GABA-transaminase, kinases) and structural optimization guided by substituent-activity relationships in .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(1-((2-Fluorobenzyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione?

  • Methodology : Synthesis typically involves a multi-step approach:

Sulfonylation : React 2-fluorobenzylsulfonyl chloride with an azetidine derivative (e.g., 3-aminopiperidine) in the presence of a base like triethylamine to form the sulfonyl-azetidine intermediate .

Cyclization : Couple the intermediate with pyrrolidine-2,5-dione under reflux conditions using polar aprotic solvents (e.g., DMF) and catalysts such as HATU or EDCI to promote amide bond formation .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the final product.

  • Key Considerations : Reaction temperature, solvent choice, and stoichiometric ratios significantly impact yield and purity. Continuous flow reactors may enhance scalability .

Q. Which spectroscopic and crystallographic methods are critical for structural elucidation?

  • Techniques :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for assigning proton environments and verifying substituent positions. 2D NMR (e.g., COSY, HSQC) resolves stereochemistry and coupling patterns .
  • X-ray Crystallography : SHELX software refines crystallographic data to determine bond lengths, angles, and three-dimensional conformation .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., sulfonyl, carbonyl) via characteristic absorption bands .
    • Data Interpretation : Compare experimental spectra with computational models (DFT) to validate structural assignments.

Q. What preliminary biological activities have been reported for this compound?

  • Findings :

  • Anticonvulsant Activity : Structural analogs with pyrrolidine-2,5-dione cores show efficacy in maximal electroshock (MES) and 6 Hz seizure models, exceeding valproic acid in some cases .
  • Enzyme Inhibition : Derivatives inhibit GABA-transaminase (IC₅₀: 100–160 µM), suggesting potential for neurological disorder therapeutics .
  • Antitumor Potential : Pyrrolidine-2,5-dione hybrids exhibit cytotoxicity against MCF7 and HT29 cell lines (IC₅₀ < 10 µM) .

Advanced Research Questions

Q. How can researchers optimize synthetic yield while minimizing side reactions?

  • Strategies :

  • Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps to improve regioselectivity .
  • Solvent Optimization : Replace DMF with ionic liquids to reduce byproduct formation .
  • Process Intensification : Employ continuous flow reactors for precise control over reaction kinetics and scalability (yield improvement: 15–20%) .
    • Analytical Validation : Monitor reaction progress via LC-MS to identify intermediates and adjust conditions in real time.

Q. How to resolve contradictions in biological activity data across studies?

  • Approach :

Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., fluorobenzyl vs. methoxyphenyl) and assess activity changes (Table 1).

Orthogonal Assays : Validate enzyme inhibition (e.g., GABA-T) using fluorometric and radiometric assays to rule out assay-specific artifacts .

Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to sodium/calcium channels, correlating with experimental IC₅₀ values .

Table 1: Substituent Effects on Biological Activity

SubstituentActivity ProfileReference
2-FluorobenzylsulfonylAnticonvulsant (MES model)
4-BromophenyloxyGABA-T inhibition (IC₅₀: 100.5 µM)
Xanthene-carbonylAntitubercular (MIC: 2.5 µg/mL)

Q. What mechanistic insights exist for its interaction with ion channels?

  • Mechanisms :

  • Voltage-Gated Sodium Channels : Analogs with pyrrolidine-2,5-dione moieties bind to site 2, stabilizing the inactivated state and reducing neuronal hyperexcitability .
  • L-Type Calcium Channels : Fluorescence-based patch-clamp assays reveal inhibition of Ca²⁺ influx, linked to antinociceptive effects in formalin tests .
    • Experimental Models : Use SH-SY5Y neuroblastoma cells for in vitro electrophysiology and transgenic mice for in vivo validation.

Q. How to address challenges in achieving high-resolution crystallographic data?

  • Solutions :

  • Crystal Growth : Optimize vapor diffusion methods using PEG 8000 as a precipitant.
  • Data Collection : Utilize synchrotron radiation (λ = 0.9 Å) to enhance diffraction resolution (<1.0 Å) .
  • Refinement : Apply SHELXL for anisotropic displacement parameters and TWIN/BASF commands to correct for twinning .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

  • Models :

  • Pharmacokinetics : Administer the compound to Sprague-Dawley rats (IV/PO) and analyze plasma via HPLC-MS to determine bioavailability and half-life .
  • Toxicity Screening : Conduct acute toxicity studies in zebrafish embryos (LC₅₀ determination) and subchronic dosing in BALB/c mice (28-day OECD 407 protocol) .

Methodological Recommendations

  • Synthetic Chemistry : Prioritize green chemistry principles (e.g., microwave-assisted synthesis) to reduce reaction times and solvent waste .
  • Data Reproducibility : Share raw crystallographic data (CIF files) and NMR spectra in supplementary materials for peer validation .
  • Interdisciplinary Collaboration : Integrate medicinal chemistry, computational biology, and pharmacology to accelerate translational research.

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